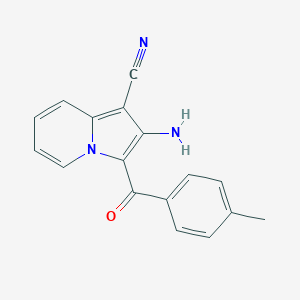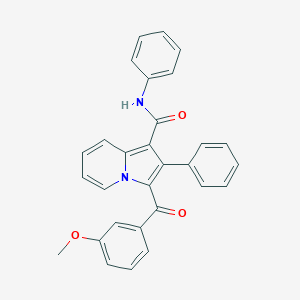![molecular formula C14H4Cl2F6N4S3 B428113 3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 303994-41-4](/img/structure/B428113.png)
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and sulfur-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step usually involves the use of trifluoromethylating agents under controlled conditions.
Formation of the thiadiazole ring: This can be synthesized through the reaction of thiosemicarbazide with appropriate reagents.
Coupling reactions: The final step involves coupling the pyridine and thiadiazole rings through sulfanyl linkages, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine: shares similarities with other halogenated pyridine and thiadiazole derivatives.
Uniqueness
Structural uniqueness: The presence of multiple halogen atoms and sulfur-containing heterocycles makes this compound unique.
Functional uniqueness: Its specific chemical properties and potential biological activities distinguish it from other similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications highlight its importance in advancing knowledge and technology.
Propiedades
IUPAC Name |
2,5-bis[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F6N4S3/c15-7-1-5(13(17,18)19)3-23-9(7)27-11-25-26-12(29-11)28-10-8(16)2-6(4-24-10)14(20,21)22/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJDAFGTOPCFFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NN=C(S2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F6N4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(trifluoromethyl)benzyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428030.png)
![2-(4-Chloro-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B428032.png)
![2-Pyridin-2-ylmethyl-benzo[de]isoquinoline-1,3-dione](/img/structure/B428033.png)
![2-(2,6-dichlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428034.png)
![4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B428035.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,4-dichlorophenylcarbamate](/img/structure/B428038.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrophenylcarbamate](/img/structure/B428040.png)
![6-chloro-2-(4-chlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428041.png)
![5-nitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428042.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-(trifluoromethyl)phenylcarbamate](/img/structure/B428043.png)
![5-nitro-2-(1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428047.png)



